molecular formula C6H7ClN2O2 B2431376 Methyl pyrazine-2-carboxylate hydrochloride CAS No. 1207384-05-1

Methyl pyrazine-2-carboxylate hydrochloride

Cat. No.: B2431376
CAS No.: 1207384-05-1
M. Wt: 174.58
InChI Key: RMXQANSERIRRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl pyrazine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are nitrogen-containing heterocycles that are widely used in various fields due to their unique chemical properties. This compound is known for its applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl pyrazine-2-carboxylate hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyrazine-2-carboxylic acid with methanol in the presence of a catalyst to form methyl pyrazine-2-carboxylate. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

Methyl pyrazine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrazine-2-carboxylic acid.

    Reduction: Reduction reactions can convert it to pyrazine-2-carboxaldehyde.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Pyrazine-2-carboxylic acid.

    Reduction: Pyrazine-2-carboxaldehyde.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl pyrazine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical agents with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals, dyes, and flavoring agents.

Mechanism of Action

The mechanism of action of methyl pyrazine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact pathways depend on the specific application and the structure of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl pyrazine-2-carboxylate: The non-hydrochloride form of the compound.

    Pyrazine-2-carboxylic acid: The oxidized form of the compound.

    Pyrazine-2-carboxaldehyde: The reduced form of the compound.

Uniqueness

Methyl pyrazine-2-carboxylate hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain industrial and pharmaceutical applications.

Properties

IUPAC Name

methyl pyrazine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c1-10-6(9)5-4-7-2-3-8-5;/h2-4H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXQANSERIRRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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